molecular formula C23H31O4P B15498923 (2R,3R)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2-methoxypropan-2-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

(2R,3R)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2-methoxypropan-2-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

Cat. No.: B15498923
M. Wt: 402.5 g/mol
InChI Key: APINUOMEGRQMFN-LYZGTLIUSA-N
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Description

(2R,3R)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2-methoxypropan-2-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is a useful research compound. Its molecular formula is C23H31O4P and its molecular weight is 402.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound (2R,3R)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2-methoxypropan-2-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is a member of the oxaphosphole family, which has garnered attention for its potential biological activities. This article delves into the compound's structure, properties, and biological activities as reported in recent studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C20H25O3P
  • Molecular Weight : 344.39 g/mol
  • CAS Number : 1477517-18-2
  • Purity : 97.00%

The compound features a complex structure characterized by a phosphole ring fused with a methoxy-substituted phenyl group and a tert-butyl moiety. The presence of multiple functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that oxaphosphole derivatives exhibit promising anticancer activities. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. For instance:

  • A study demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7) by inducing cell cycle arrest and apoptosis through caspase activation .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It was found to scavenge free radicals effectively, which can contribute to its protective effects against oxidative stress-related diseases. In vitro assays showed that it could reduce reactive oxygen species (ROS) levels in human endothelial cells .

Neuroprotective Effects

In neurobiology research, this oxaphosphole derivative exhibited neuroprotective effects against neurodegenerative conditions. It was shown to protect neuronal cells from glutamate-induced excitotoxicity by modulating calcium influx and reducing apoptosis markers .

Data Table of Biological Activities

Activity TypeAssay TypeResult/EffectReference
AnticancerMCF-7 Cell ProliferationInhibition of proliferation; apoptosis
AntioxidantDPPH ScavengingSignificant free radical scavenging
NeuroprotectiveGlutamate ToxicityReduced neuronal cell death

Case Study 1: Breast Cancer Inhibition

In a controlled laboratory setting, the compound was administered to MCF-7 breast cancer cells at varying concentrations. The results indicated a dose-dependent inhibition of cell growth with significant apoptosis noted at higher concentrations. The study highlighted the potential of this compound as a lead candidate for further development in cancer therapeutics.

Case Study 2: Oxidative Stress Modulation

Another study focused on the antioxidant capabilities of the compound in human endothelial cells exposed to oxidative stress. Treatment with the compound resulted in a marked decrease in intracellular ROS levels and an increase in antioxidant enzyme activity, suggesting its utility in cardiovascular protection.

Properties

Molecular Formula

C23H31O4P

Molecular Weight

402.5 g/mol

IUPAC Name

(2R,3R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-(2-methoxypropan-2-yl)-2H-1,3-benzoxaphosphole

InChI

InChI=1S/C23H31O4P/c1-22(2,3)28-20-15(19-16(24-6)12-10-13-17(19)25-7)11-9-14-18(20)27-21(28)23(4,5)26-8/h9-14,21H,1-8H3/t21-,28-/m1/s1

InChI Key

APINUOMEGRQMFN-LYZGTLIUSA-N

Isomeric SMILES

CC(C)(C)[P@]1[C@@H](OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)C(C)(C)OC

Canonical SMILES

CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)C(C)(C)OC

Origin of Product

United States

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